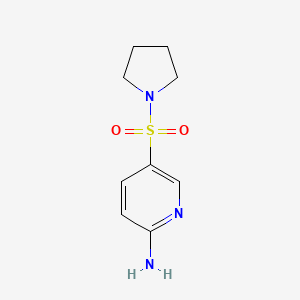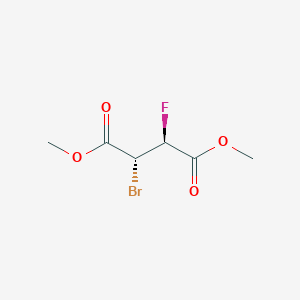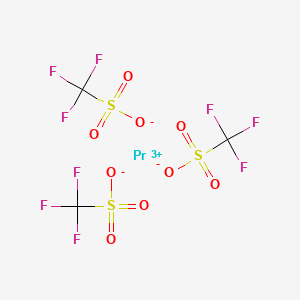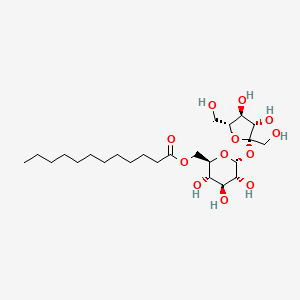
(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid” is a product used for preparing stapled peptides by ring closing metathesis . It is a Fmoc-protected amino acid that can be used to create peptide libraries . Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol.
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. The successful application of the Arndt‐Eistert protocol starting from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield is reported .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino acid backbone . The Fmoc group is a common protecting group used in peptide synthesis.Chemical Reactions Analysis
This compound is used in the preparation of stapled peptides by ring closing metathesis . Stapled peptides are a type of peptide that has been ‘stapled’ into a specific conformation using a synthetic linker. This can enhance the peptide’s stability and binding affinity.Aplicaciones Científicas De Investigación
Synthesis of Protected β-Amino Acids : Ellmerer-Müller et al. (1998) reported on the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids using the Arndt-Eistert protocol, achieving high yields and enantiomeric purity Ellmerer-Müller et al., 1998.
Linkers for Solid Phase Synthesis : Bleicher et al. (2000) discussed the synthesis of phenylfluorenyl based linkers, including 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, for solid phase synthesis with higher acid stability compared to traditional resins Bleicher et al., 2000.
Preparation for Solid-Phase Syntheses of β-Peptides : Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids, vital for solid-phase syntheses of β-peptides Šebesta and Seebach, 2003.
Self-Assembled Structures by Fmoc Modified Amino Acids : Gour et al. (2021) studied the self-assembling properties of Fmoc modified aliphatic amino acids, exploring their potential for designing novel self-assembled architectures Gour et al., 2021.
Amino Acid Resolution in AM-Toxins : Shimohigashi et al. (1976) focused on the synthesis and resolution of amino acids found in AM-toxins, including 2-amino-5-(p-methoxyphenyl)pentanoic acid Shimohigashi et al., 1976.
Protecting Group for Amino Acid Synthesis : Mollica et al. (2012) described using (acyloxy)alkoxy moiety as a protecting group in the synthesis of asymmetrically protected 2,7-diaminosuberic acid Mollica et al., 2012.
Total Synthesis of Unique Amino Acids in Cyanobacterial Toxins : Namikoshi et al. (1989) reported on the total synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins Namikoshi et al., 1989.
Synthesis of Amide-Linked Neuraminic Acid Analogues : Gregar and Gervay-Hague (2004) synthesized sugar amino acids derived from neuraminic acids for solid-phase synthesis, highlighting the versatility of the compound in synthesizing complex molecules Gregar and Gervay-Hague, 2004.
Propiedades
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRQUNUKPSDFFF-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464932 |
Source


|
| Record name | (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid | |
CAS RN |
193887-45-5 |
Source


|
| Record name | (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(3-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1366331.png)

![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)

![Carbamic acid, N-[(1S)-1-[[[(1S)-1-[(ethylamino)carbonyl]propyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B1366341.png)
